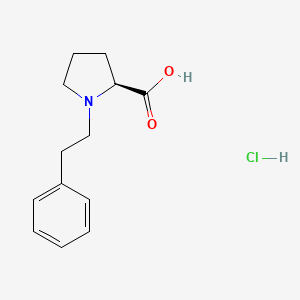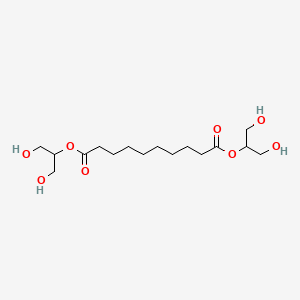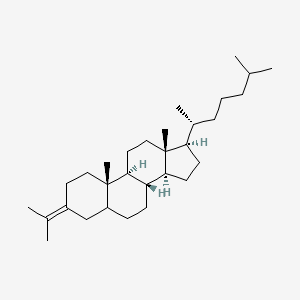
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and dodecanone as the primary starting materials.
Acetylation: Fluorenone undergoes acetylation to introduce the acetyl group at the 7th position. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling Reaction: The acetylated fluorenone is then coupled with dodecanone through a Friedel-Crafts acylation reaction. This reaction is facilitated by a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalyst Recovery: Efficient recovery and recycling of catalysts to minimize waste and reduce costs.
Purification: Advanced purification techniques such as distillation and recrystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the ketone group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones depending on the extent of oxidation.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted fluorenes with different functional groups.
Applications De Recherche Scientifique
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
1-(7-Acetyl-9H-fluoren-2-YL)dodecan-1-one can be compared with other fluorenyl compounds:
1-(9-Methyl-9H-fluoren-2-YL)ethanone: Similar structure but with a shorter alkyl chain.
1-(9-Propyl-9H-fluoren-2-YL)ethanone: Contains a propyl group instead of a dodecanone chain.
1-(9-Ethyl-9H-fluoren-2-YL)ethanone: Features an ethyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to its long dodecanone chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
61314-13-4 |
|---|---|
Formule moléculaire |
C27H34O2 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(7-acetyl-9H-fluoren-2-yl)dodecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-4-5-6-7-8-9-10-11-12-27(29)22-14-16-26-24(18-22)19-23-17-21(20(2)28)13-15-25(23)26/h13-18H,3-12,19H2,1-2H3 |
Clé InChI |
FYKXUIBXCLUBQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


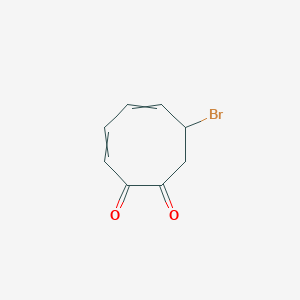
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
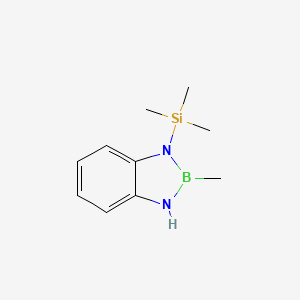

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
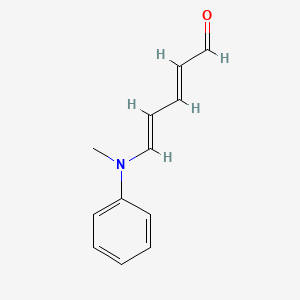
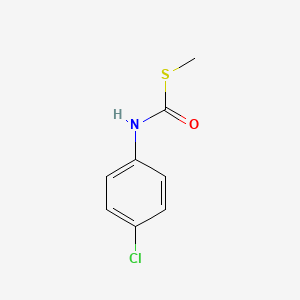

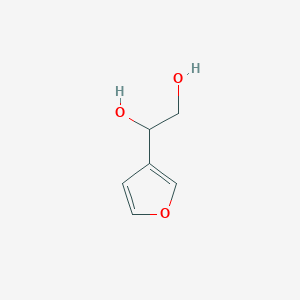
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
